2-(3-Methylphenoxy)propanoyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Methylphenoxy)propanoyl chloride typically involves the reaction of 2-(3-methylphenoxy)propionic acid with thionyl chloride (SOCl2). The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at a temperature of 55°C for approximately 3 hours . The reaction mixture is then subjected to vacuum to remove the solvent and excess thionyl chloride, yielding the desired product .
Chemical Reactions Analysis
2-(3-Methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(3-methylphenoxy)propionic acid.
Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and various amines for amide formation .
Scientific Research Applications
2-(3-Methylphenoxy)propanoyl chloride is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for proteomics research.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in the formation of amides and esters, which are important in various chemical and biological processes .
Comparison with Similar Compounds
2-(3-Methylphenoxy)propanoyl chloride can be compared with other acyl chlorides such as:
2-Methyl-2-(3-methylphenoxy)propanoyl chloride: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and applications.
Benzoyl chloride: A simpler acyl chloride that is widely used in organic synthesis but lacks the phenoxy group, making it less specialized for certain applications.
Properties
IUPAC Name |
2-(3-methylphenoxy)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOAGCQCHPHGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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